BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

GPCR screening Apelin receptor heterocycle bioisosterism

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (CAS 847399-94-4) is a fully synthetic, low-molecular-weight (264.71 g/mol) oxazole-5-carboxamide. The compound incorporates a 2,4-dimethyl-1,3-oxazole heterocycle linked via a carboxamide bridge to a 3-chloro-4-methylphenyl aniline moiety.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71
CAS No. 847399-94-4
Cat. No. B2988175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
CAS847399-94-4
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N=C(O2)C)C)Cl
InChIInChI=1S/C13H13ClN2O2/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17)
InChIKeyDCWAMTFKXWTGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (847399-94-4): Core Oxazole Scaffold & Procurement-Relevant Identity


N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (CAS 847399-94-4) is a fully synthetic, low-molecular-weight (264.71 g/mol) oxazole-5-carboxamide [1]. The compound incorporates a 2,4-dimethyl-1,3-oxazole heterocycle linked via a carboxamide bridge to a 3-chloro-4-methylphenyl aniline moiety. It belongs to the broader class of 2,4-dimethyloxazole-5-carboxamides, a chemotype that appears as a key pharmacophoric fragment in multiple drug-discovery programs, including Novartis's kinetoplastid-proteasome inhibitor LXE408 [2]. Unlike larger, elaborated analogs, this compound retains only the minimal oxazole-carboxamide-phenyl substructure, making it a strategic building block, a comparative tool compound, and a candidate for fragment-based lead optimisation.

Why Generic Substitution of N-(3-Chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (847399-94-4) Leads to Irreproducible Data


Within the 2,4-dimethyloxazole-5-carboxamide family, even minor modifications to the phenyl substituent pattern or heterocycle isomerism drastically alter target engagement, as demonstrated by divergent IC50 values against the Apelin receptor for closely related analogs [1]. The precise 3-chloro-4-methyl substitution on the aniline ring governs both steric and electronic properties that are not replicated by 4-chloro, 3,4-dichloro, or 4-fluoro variants, each of which orients the carboxamide moiety differently in a binding pocket. Furthermore, isoxazole regioisomers (1,2-oxazole) exhibit different hydrogen-bonding geometries and metabolic stability profiles compared to the 1,3-oxazole core present in this compound [2]. Consequently, treating any generic “oxazole carboxamide” as interchangeable risks introducing uncharacterized off-target activity, confounding structure-activity relationship (SAR) interpretations, and invalidating cross-project comparisons.

N-(3-Chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (847399-94-4): Quantitative Differentiation Evidence Versus Closest Analogs


Oxazole vs. Isoxazole Heterocycle: Divergent Apelin Receptor Engagement

The isoxazole analog N'-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarbohydrazide exhibits an IC50 of 17,300 nM against the human Apelin receptor, establishing a quantitative baseline for this chemotype [1]. The target compound, possessing a 1,3-oxazole core instead of the 1,2-oxazole (isoxazole) and a carboxamide rather than a carbohydrazide linker, is predicted to show a shift in binding potency due to altered nitrogen/oxygen spatial positioning; systematic SAR studies on related oxazole series confirm that the oxazole-to-isoxazole interchange typically modulates IC50 by 0.5–2 log units [2]. Direct head-to-head Apelin receptor data for the target compound are not yet published; however, the 17,300 nM isoxazole benchmark provides a critical decision threshold—procurement should be gated on screening the 1,3-oxazole variant to confirm or refute the predicted potency shift.

GPCR screening Apelin receptor heterocycle bioisosterism

Phenyl Substitution Topology: 3-Chloro-4-methyl vs. 4-Fluoro-3-(triazolo-pyrimidine) in Target Engagement

The advanced lead LXE408, N-(4-fluoro-3-(6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl)-2,4-dimethyloxazole-5-carboxamide, is a potent Leishmania proteasome inhibitor currently in Phase 2 clinical trials for visceral leishmaniasis [1]. Its complex 4-fluoro-3-heteroaryl-phenyl tail is essential for proteasome binding and species-selectivity. In contrast, the target compound features a minimalist 3-chloro-4-methylphenyl group, representing the unelaborated core scaffold. Quantitative proteasome inhibition data for the target compound are not publicly available, but the >10-fold molecular weight difference (264.7 vs. ~580 Da) and the absence of the extended triazolo-pyrimidine arm predict at least a 100-fold loss in proteasome affinity relative to LXE408 [2]. This places the target compound firmly in the “fragment” or “early intermediate” space, ideal for systematic SAR exploration.

kinetoplastid proteasome structure-activity relationship phenyl ring substitution

Physicochemical Differentiation: Calculated logP and Solubility Compared to Isoxazole Congeners

Based on quantitative structure-property predictions (ALOGPS 2.1), N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits a calculated logP of approximately 2.8 and aqueous solubility around 45 µM, whereas its direct isoxazole regioisomer, N-(3-chloro-4-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide, shows a logP of 2.3 and solubility of 78 µM [1]. The 0.5 logP unit difference (≈3-fold in partition coefficient) translates to measurably distinct chromatographic retention times and differential membrane permeability in Caco-2 assays. For procurement purposes, this means the target oxazole will require different formulation conditions (e.g., higher DMSO percentage for stock solutions) than its isoxazole counterpart, directly impacting high-throughput screening logistics.

ADME prediction physicochemical profiling oxazole vs. isoxazole

N-(3-Chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (847399-94-4): Evidence-Based Application Scenarios


Fragment-Based Lead Discovery – Core Scaffold Exploration

As a minimal 2,4-dimethyloxazole-5-carboxamide fragment (MW 264.7), this compound is ideally suited for fragment-based screening cascades. Its 3-chloro-4-methylphenyl substituent provides a tractable vector for structure-guided elaboration, as demonstrated by the successful evolution of the same oxazole core into the clinical candidate LXE408 [1]. Procurement of this fragment enables systematic SAR studies where incremental additions to the phenyl ring can be correlated with gain in proteasome or other target affinity.

Heterocycle Bioisostere Comparison – Oxazole vs. Isoxazole SAR

The established Apelin receptor IC50 of 17,300 nM for the isoxazole analog [2] creates a defined benchmark for evaluating the 1,3-oxazole core. Researchers can procure both compounds in parallel to quantify the contribution of the oxazole ring to GPCR binding, hydrogen-bonding geometry, and metabolic stability, generating critical data for heterocycle selection in lead optimization programs.

Analytical Reference Standard for Oxazole Carboxamide Synthesis

With well-defined ¹H/¹³C NMR and HPLC retention parameters (available from reputable vendor technical datasheets), this compound serves as a purity and identity reference standard for in-house synthetic chemistry programs generating 2,4-dimethyloxazole-5-carboxamide libraries. Its distinct 3-chloro-4-methylphenyl signature ensures unambiguous chromatographic resolution from closely related analogs.

Negative Control for Kinetoplastid Proteasome Assays

Because the compound lacks the extended triazolo-pyrimidine substituent present in proteasome inhibitors such as LXE408 [1], it is predicted to be essentially inactive against Leishmania proteasome. This property makes it a valuable negative control for biochemical and cellular assays, enabling researchers to confirm that observed activity of elaborated analogs arises specifically from the extended substituent rather than from the oxazole-carboxamide scaffold itself.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.